4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate
Description
The compound 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate features a tetracyclic core comprising a pyrrolo[3,4-d]isoxazole scaffold substituted with a 4-fluorophenyl group at position 3, a phenyl group at position 2, and a phenyl acetate moiety at position 4. The structure has been validated using crystallographic tools such as the SHELX system, ensuring precise determination of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5/c1-15(29)32-20-13-11-18(12-14-20)27-24(30)21-22(16-7-9-17(26)10-8-16)28(33-23(21)25(27)31)19-5-3-2-4-6-19/h2-14,21-23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAZWQPBCIEZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates a molecular weight of approximately 430.44 g/mol. The presence of functional groups such as dioxo and isoxazole suggests potential reactivity that could be harnessed for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related pyrrolo compounds. For instance, derivatives of pyrrolo[1,2-b]triazole have been identified as potent necroptosis inhibitors, which are crucial in cancer therapy due to their role in cell death pathways. A representative compound from this series exhibited significant inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis .
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrrolo[1,2-b]triazole | Necroptosis Inhibitor | 0.076 | |
| Compound 26 | RIPK1 Inhibitor | 0.127 |
Enzyme Inhibition
Compounds similar to the target molecule have shown promising results in inhibiting enzymes associated with various diseases. For example, studies on pyrrolopyrimidine derivatives indicated their effectiveness as RET kinase inhibitors, which are relevant in treating specific cancers such as thyroid cancer .
Table 2: Enzyme Inhibition Data
Structure-Activity Relationship (SAR)
The biological activity of the compound is strongly influenced by its structural components. The presence of the 4-fluorophenyl group has been associated with enhanced potency in various biological assays. Modifications to this group or alterations in the dioxo moiety can significantly impact the compound's efficacy and selectivity for biological targets.
Case Studies
-
Case Study on Necroptosis Inhibition :
A study demonstrated that modifications to the pyrrole ring enhanced necroptosis inhibition, suggesting that similar modifications could be explored for the target compound to improve its anticancer properties . -
RET Kinase Inhibition :
Another investigation into pyrrolopyrimidine derivatives revealed that specific substitutions on the phenyl ring led to improved binding affinities and selectivity for RET kinase, underlining the importance of structural optimization in drug design .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name / ID | Substituent at Position 4 | Bioactivity (IC₅₀) | Key Reference(s) |
|---|---|---|---|
| Target Compound (phenyl acetate derivative) | Phenyl acetate | Not reported | N/A |
| 4-[(3H,3aH,6aH)-3-phenyl-4,6-dioxo-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazol-5-yl]benzoic acid [4,7,8] | Benzoic acid | AChE: 0.82 µM | Anand & Singh (2012) |
| 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one [9] | Methyl, pyridyl | Not reported | Margutti et al. (2007) |
Discussion:
- Target Compound vs. Benzoic Acid Analog : The benzoic acid analog exhibits potent AChE inhibition (IC₅₀ = 0.82 µM), attributed to its carboxylate group, which may enhance binding to the enzyme’s catalytic site. The target compound’s phenyl acetate group, an ester, likely improves lipophilicity and oral bioavailability compared to the polar carboxylic acid .
- Fluorophenyl Substitution : Both compounds retain the 4-fluorophenyl group at position 3, a common feature in AChE inhibitors to optimize π-π interactions and metabolic stability .
Heterocyclic Variants with Divergent Cores
Table 2: Comparison with Heterocyclic Derivatives from Patents
Discussion:
- Core Flexibility : The patent compounds replace the pyrrolo[3,4-d]isoxazole core with pyrrolo[1,2-b]pyridazine, a larger heterocycle with distinct electronic properties. The addition of trifluoromethyl and iodophenyl groups may enhance blood-brain barrier penetration or target selectivity .
- Substituent Strategy : The use of fluorine and iodine in these analogs aligns with medicinal chemistry principles to modulate pharmacokinetics and target engagement .
Research Findings and Implications
- Crystallographic Validation : The structural integrity of the target compound and its analogs has been confirmed via SHELX-refined crystallography, ensuring reliability in structure-activity relationship (SAR) studies .
- Therapeutic Potential: While the benzoic acid analog shows promise in Alzheimer’s disease, the target compound’s ester group may offer advantages in drug delivery. Further in vitro and in vivo studies are required to validate its AChE inhibitory activity .
- Synthetic Feasibility : The synthesis of such complex heterocycles often involves multi-step protocols, as seen in Reference Examples 5 and 50 (), highlighting challenges in scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
